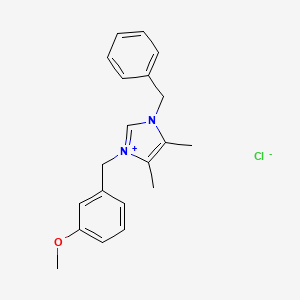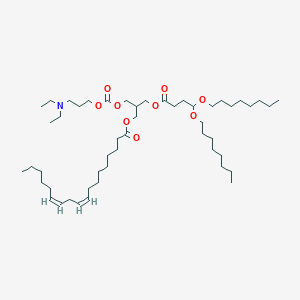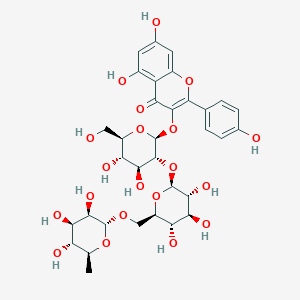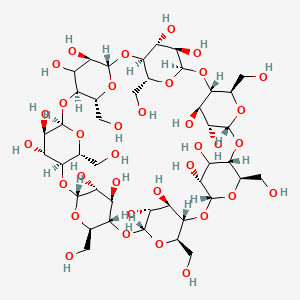
Lepidiline C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lepidiline C is a naturally occurring imidazolium alkaloid found in the roots of the Maca plant (Lepidium meyenii). This compound, along with its analogues, has garnered significant attention due to its potential biological activities, including anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions: Lepidiline C can be synthesized through a series of chemical reactions starting from 2-unsubstituted imidazole N-oxides. The process involves deoxygenation using Raney-nickel, followed by N-benzylation to yield the desired imidazolium salts . Another method involves the treatment of imidazole N-oxides with benzyl halides to form imidazolium salts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The availability of starting materials and straightforward procedures make these methods suitable for large-scale production .
化学反応の分析
Types of Reactions: Lepidiline C undergoes various chemical reactions, including:
Oxidation: Conversion to imidazole-2-thiones using elemental sulfur.
Substitution: Formation of imidazolium salts through reactions with benzyl halides.
Common Reagents and Conditions:
Raney-nickel: Used for deoxygenation of imidazole N-oxides.
Benzyl halides: Employed in the N-benzylation step to form imidazolium salts.
Elemental sulfur: Utilized in the oxidation process to yield imidazole-2-thiones.
Major Products:
Imidazolium salts: Formed through N-benzylation.
Imidazole-2-thiones: Produced via oxidation with sulfur.
科学的研究の応用
Biology: Investigated for its cytotoxic activity against cancer cell lines, including HL-60 and MCF-7.
Medicine: Explored for its anticancer properties, although its antiviral activity has not been significant.
Industry: Potential applications in the development of new pharmaceuticals and bioactive compounds.
作用機序
The exact mechanism of action of Lepidiline C is not fully understood. it is believed to exert its effects through interactions with cellular targets, leading to cytotoxicity in cancer cells. The introduction of fluorine atoms or fluoroalkyl groups has been shown to amplify its cytotoxic properties .
類似化合物との比較
Lepidiline C is part of a family of imidazolium alkaloids, including Lepidiline A, B, and D. These compounds share similar structures but differ in their biological activities and chemical properties . For example:
Lepidiline A: Known for its anticancer activity and use as a precursor for nucleophilic carbenes.
Lepidiline B and D: Less studied but also exhibit potential biological activities.
特性
分子式 |
C20H23ClN2O |
|---|---|
分子量 |
342.9 g/mol |
IUPAC名 |
1-benzyl-3-[(3-methoxyphenyl)methyl]-4,5-dimethylimidazol-3-ium;chloride |
InChI |
InChI=1S/C20H23N2O.ClH/c1-16-17(2)22(14-19-10-7-11-20(12-19)23-3)15-21(16)13-18-8-5-4-6-9-18;/h4-12,15H,13-14H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
GAONRCCEJWTNND-UHFFFAOYSA-M |
正規SMILES |
CC1=C([N+](=CN1CC2=CC=CC=C2)CC3=CC(=CC=C3)OC)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B11935663.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)


![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)

![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)

![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)
![2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid](/img/structure/B11935746.png)


